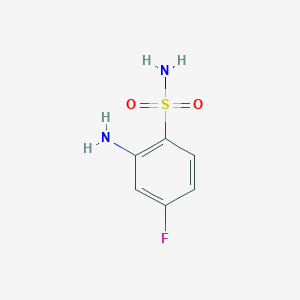
2-Amino-4-fluorobenzenesulfonamide
描述
2-Amino-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.2 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2) attached to a benzene ring
作用机制
Target of Action
The primary target of 2-Amino-4-fluorobenzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .
Mode of Action
2-Amino-4-fluorobenzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, 2-Amino-4-fluorobenzene-1-sulfonamide effectively halts DNA replication, preventing bacterial growth and proliferation .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its formulation, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The result of the action of 2-Amino-4-fluorobenzene-1-sulfonamide is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, it prevents the formation of new bacterial cells, leading to the eventual death of the bacterial population .
Action Environment
The action of 2-Amino-4-fluorobenzene-1-sulfonamide can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH. Moreover, resistance to sulfonamides can develop in bacteria through mutations that alter the structure of dihydropteroate synthetase or increase the production of PABA .
生化分析
Biochemical Properties
2-Amino-4-fluorobenzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions are crucial as they can inhibit the activity of these enzymes, leading to various biochemical effects . The compound also interacts with proteins and other biomolecules, forming stable complexes that can alter the function of these biomolecules.
Cellular Effects
2-Amino-4-fluorobenzene-1-sulfonamide has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the synthesis of folic acid in bacterial cells, leading to cell death. In mammalian cells, it can affect the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 2-Amino-4-fluorobenzene-1-sulfonamide involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes are often involved in critical biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-fluorobenzene-1-sulfonamide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Amino-4-fluorobenzene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity without causing significant toxicity . At high doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s ability to inhibit critical enzymes involved in detoxification processes.
Metabolic Pathways
2-Amino-4-fluorobenzene-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Amino-4-fluorobenzene-1-sulfonamide is transported and distributed by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of 2-Amino-4-fluorobenzene-1-sulfonamide is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it can exert its biochemical effects. For instance, it can accumulate in the mitochondria, affecting cellular respiration and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-fluorobenzene-1-sulfonamide typically involves the reaction of 4-fluoroaniline with a sulfonyl chloride in the presence of a base. The general reaction can be represented as follows:
4-Fluoroaniline+Sulfonyl Chloride→this compound
The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-amino-4-fluorobenzene-1-sulfonamide may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
化学反应分析
Types of Reactions
2-Amino-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-nitro-4-fluorobenzene-1-sulfonamide.
Reduction: Formation of 2-amino-4-fluorobenzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Uniqueness
2-Amino-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its lipophilicity, potentially leading to better pharmacokinetic properties .
属性
IUPAC Name |
2-amino-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSIAAOAFIZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611325 | |
| Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-72-2 | |
| Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


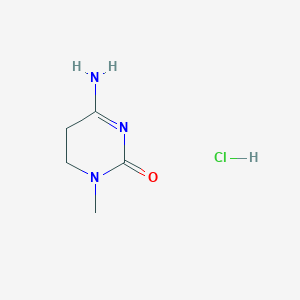
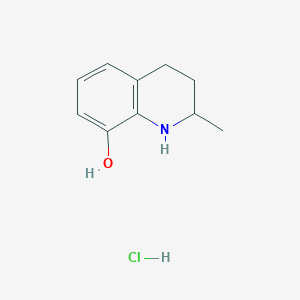

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)
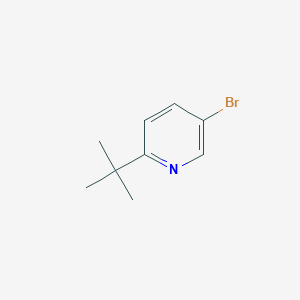
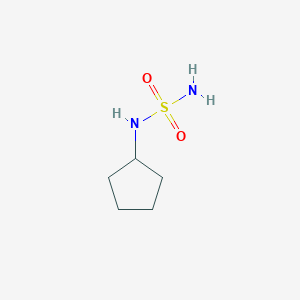
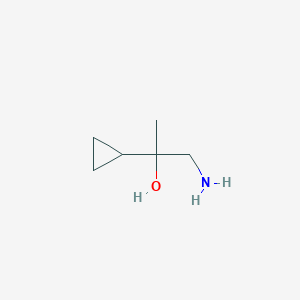

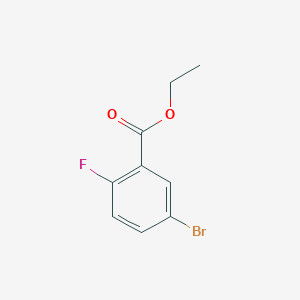



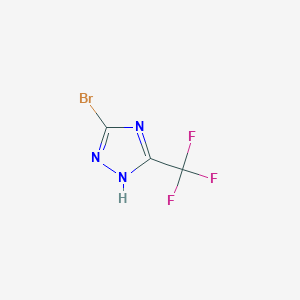
![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)
